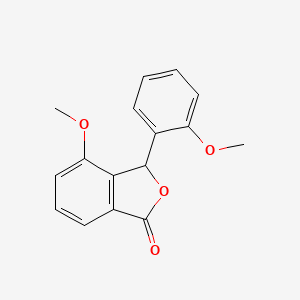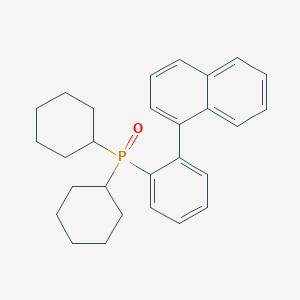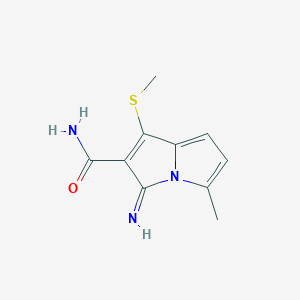![molecular formula C14H12O B12892812 2,6-Dimethyldibenzo[b,d]furan CAS No. 51801-71-9](/img/structure/B12892812.png)
2,6-Dimethyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. The presence of methyl groups at the 2 and 6 positions of the dibenzofuran structure imparts unique chemical and physical properties to this compound. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyldibenzo[b,d]furan typically involves the cyclization of appropriate precursors. One common method is the cyclization of diarylether derivatives. This process can be achieved through various cyclization reactions, including oxidative cyclization and metal-catalyzed cyclization . The reaction conditions often involve the use of catalysts such as palladium or copper, along with suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while Friedel-Crafts acylation requires the use of acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and acylated derivatives.
Applications De Recherche Scientifique
2,6-Dimethyldibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyldibenzo[b,d]furan depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Usnic Acid: A dibenzofuran derivative with notable antimicrobial and anticancer properties.
Dibenzofuran: The parent compound, which lacks the methyl groups at the 2 and 6 positions.
Uniqueness: 2,6-Dimethyldibenzo[b,d]furan is unique due to the presence of methyl groups at specific positions, which can influence its reactivity and interaction with biological targets. This structural modification can enhance its stability, solubility, and overall biological activity compared to its analogs.
Propriétés
Numéro CAS |
51801-71-9 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2,6-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3 |
Clé InChI |
TVVXNMSFBQPOSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(C=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)






![2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide](/img/structure/B12892769.png)
![Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12892771.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)

![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
